
(5,5-Dimethoxypent-1-en-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5-Dimethoxypent-1-en-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5,5-dimethoxypent-1-en-3-yl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
化学反応の分析
Types of Reactions
(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
科学的研究の応用
(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .
類似化合物との比較
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Anisole: Benzene with a methoxy group.
Uniqueness
(5,5-Dimethoxypent-1-en-3-yl)benzene is unique due to the presence of the 5,5-dimethoxypent-1-en-3-yl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives.
特性
CAS番号 |
51758-21-5 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
5,5-dimethoxypent-1-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3 |
InChIキー |
ZIJQBRWQRGNPAP-UHFFFAOYSA-N |
正規SMILES |
COC(CC(C=C)C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


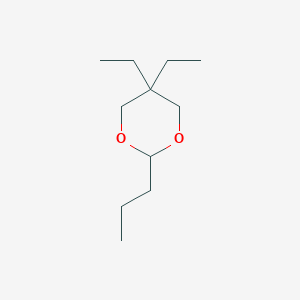



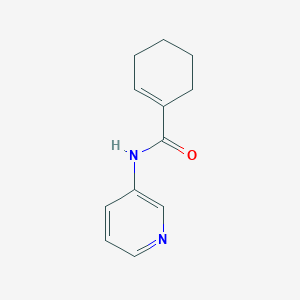

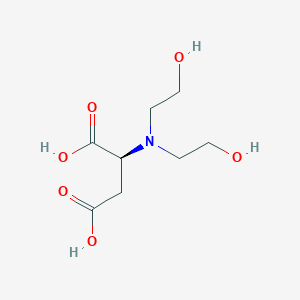
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
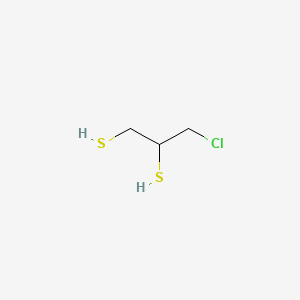
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
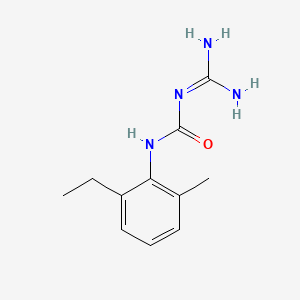

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

